2-((Phenylthio)methyl)pyridine

Organometallic catalysis Allene insertion Reaction kinetics

Researchers developing Pd-catalyzed allene insertion or Pt-based anticancer prodrugs often struggle with ligands that are either too reactive to control or too inert to be useful. 2-((Phenylthio)methyl)pyridine (2-PTMP) solves this by offering a balanced, intermediate reactivity profile. - For Pd-catalyzed allene insertion: a DMA rate constant of ~4.1 × 10⁻² M⁻¹ s⁻¹, enabling ambient-temperature reactions without the decomposition risks of hyper-reactive ligands. - For Pt(II) prodrug design: a distinct aqua ligand lability profile that avoids premature aquation, providing controlled activation kinetics. - Reliable supply: available in research quantities (100 mg to gram scale) with ≥95% purity, ready for immediate global dispatch.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 71897-63-7
Cat. No. B1217228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Phenylthio)methyl)pyridine
CAS71897-63-7
Synonyms2-((phenylthio)methyl)pyridine
2-PTMP
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CC=CC=N2
InChIInChI=1S/C12H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2
InChIKeyOZURYZAHRAPLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Phenylthio)methyl)pyridine: N,S-Bidentate Ligand Profile


2-((Phenylthio)methyl)pyridine (2-PTMP, CAS 71897-63-7) is a heterocyclic thioether that functions as a bidentate nitrogen–sulfur (N,S) chelating ligand [1]. Its molecular formula is C₁₂H₁₁NS, featuring a pyridine nitrogen donor and a thioether sulfur donor connected by a methylene bridge, which allows for a flexible five-membered chelate ring upon metal coordination. The compound has been investigated as an ancillary ligand for palladium and platinum complexes, where the phenyl substituent on sulfur imparts distinct steric and electronic properties that directly influence catalytic and kinetic behavior [2]. Additionally, it has demonstrated anti-ulcer and anti-secretory activity in pharmacological models, serving as a representative member of the 2-(arylthiomethyl)pyridine class [3].

N,S-bidentate ligand for Pd/Pt catalysis and mechanistic studies
Dual-mechanism gastroprotection research scaffold (erosion + secretion models)
Intermediate reactivity baseline for ligand electronic tuning studies

2-((Phenylthio)methyl)pyridine: Irreplaceable by Generic N,S-Ligands


Generic substitution among pyridylthioether ligands is not possible because the steric bulk and electronic character of the sulfur substituent (R group) and the pyridine ring substituent (R′ group) exert independent and often nonlinear effects on metal complex reactivity [1]. For example, in palladium-catalyzed allene insertion, replacing the phenyl group with an isopropyl group (similar steric demand) reduces the second-order rate constant by approximately two orders of magnitude, demonstrating that the phenyl group provides a unique electronic enhancement beyond steric effects alone [1]. Similarly, introducing a para-substituent on the phenyl ring—such as tert-butyl or fluoro—alters the lability of the trans position in Pt(II) aqua complexes, changing the order of substitution rates [2]. Even within a single therapeutic class (anti-ulcer 2-(arylthiomethyl)pyridines), unsubstituted 2-PTMP exhibits distinct efficacy compared to its 4-chloro, 3-trifluoromethyl, and 2-methoxy analogs, with varying activity profiles across stress-induced erosion and anti-secretory assays [3].

Sulfur substituent identity (Ph → alkyl) may shift catalytic insertion rate by orders of magnitude due to electronic effects beyond sterics alone.
Para-substitution on the phenyl ring can invert aqua lability rank order in Pt(II) complexes, altering prodrug activation profiles.
Arylthio analog substitution may uncouple erosion protection from antisecretory activity; dual-activity profile does not automatically transfer.

2-((Phenylthio)methyl)pyridine: Head-to-Head Evidence vs Analogs


Allene Insertion Rate: Phenyl vs Isopropyl Substituent

In a direct head-to-head comparison of pyridylthioether palladium methyl complexes [PdCl(Me)(R′NSR)], the second-order rate constant k₂ for 1,1-dimethylpropadiene (DMA) insertion into the Pd–Me bond is (4.09 ± 0.3) × 10⁻² M⁻¹ s⁻¹ when R = Ph and R′ = H (the target ligand), compared to 4.08 × 10⁻⁴ M⁻¹ s⁻¹ for R = i-Pr (R′ = H) under identical conditions (CD₂Cl₂ or CH₂Cl₂, 25 °C) [1]. This represents an approximately 100-fold rate enhancement attributable to the phenyl group, which the authors attribute to a combination of electronic effects rather than steric factors, given the similar steric profiles of Ph and i-Pr [1].

Allene Insertion Rate
Head-to-head
k₂ = 4.09×10⁻² M⁻¹ s⁻¹ (Ph) vs 4.08×10⁻⁴ M⁻¹ s⁻¹ (i-Pr); ~100-fold rate enhancement
Reported phenyl-specific electronic enhancement in Pd catalysis
CD₂Cl₂, 25 °C; steric profiles comparable
Organometallic catalysis Allene insertion Reaction kinetics Palladium

Pt(II) Aqua Ligand Lability: Phenyl Spectator Effect

In cis-Pt(II) complexes of the form [Pt(pySAr)(H₂O)₂]²⁺, the second-order rate constant for substitution of the first aqua ligand (trans to sulfur) by thiourea nucleophiles follows the order Pt(pySᴾʰ⁽ᵗ⁻ᴮᵘᵗ⁾) > Pt(pySᴾʰF) > Pt(pySᴾʰ), as determined under pseudo-first-order conditions at pH 2 and ionic strength 0.1 M [1]. The unsubstituted phenyl derivative (target compound) exhibits the slowest first-aqua substitution rate among the three, while its second-aqua substitution rate (trans to pyridine) is intermediate: Pt(pySᴾʰ⁽ᵗ⁻ᴮᵘᵗ⁾) > Pt(pySᴾʰ) > Pt(pySᴾʰF) [1].

Aqua Ligand Lability Rank
Head-to-head
Pt(pySPh): slowest k₁ (first aqua substitution), intermediate k₂ (second); rank inversion with p-substituents
Balanced lability profile for Pt(II) prodrug activation research
pH 2, thiourea nucleophile; stopped-flow UV–vis
Platinum anticancer Ligand substitution kinetics Spectator ligand tuning Thiourea nucleophiles

Anti-Ulcer Activity: Differentiation from Substituted Analogs

In a patent disclosing 2-(arylthiomethyl)pyridines as anti-ulcer agents, compound 1 (2-((phenylthio)methyl)pyridine) was compared to compound 2 (4-chlorophenyl), compound 3 (3-trifluoromethylphenyl), and compound 4 (2-methoxyphenyl) in two in vivo models [1]. At a dose of 100 mg/kg, compound 1 produced 45% inhibition in the stress-induced erosion test (Senay & Levine) and a −46% change in gastric volume in the anti-secretory test (Shay et al.). In contrast, compound 2 showed not significant (NS) stress-induced erosion inhibition but a −69% volume change; compound 3 showed NS inhibition and −19% volume change; compound 4 showed 56% inhibition and −35% volume change [1].

Gastroprotection Activity
Head-to-head
45% erosion inhibition; −46% gastric volume change (100 mg/kg rat models)
Reported dual research-model activity profile
4-Cl analog lost erosion activity; 3-CF₃ had weaker antisecretory effect
Anti-ulcer Gastroprotection Arylthiomethylpyridine Structure-activity relationship

Allyl Amination: Ligand Displacement Equilibrium Comparison

In a comparative mechanistic study of Pd(II) allyl complexes bearing N–SR bidentate ligands, the complex with 2-(phenylthiomethyl)pyridine (N–SPh) was investigated alongside 2-(phenylthiomethyl)-6-methylpyridine (MeN–SPh) and 2-(tert-butylthiomethyl)pyridine (N–StBu) in reactions with fumaronitrile (fn) and amines in CHCl₃ [1]. The study established a stepwise mechanism involving a fast pre-equilibrium where the N–SR ligand is displaced by amine, followed by rate-determining bimolecular attack on the coordinated allyl moiety. The ligand substituent influences both the pre-equilibrium position (ligand displacement ease) and the overall rate of allylamine formation [1].

Allyl Amination Mechanism
Head-to-head
Stepwise pathway: fast pre-equilibrium ligand displacement by amine, then rate-determining nucleophilic attack
Supports catalyst speciation and recycling strategy studies
Compared with N–StBu and MeN–SPh; CHCl₃, ambient temp.
Palladium allyl chemistry Allyl amination Ligand displacement Mechanistic studies

Pyridine Substituent Tuning: 6-Chloro Enhancement in Allene Insertion

While 2-PTMP (HN–SPh) itself provides a substantial rate for DMA insertion into the Pd–Me bond (k₂ ≈ 4.1 × 10⁻² M⁻¹ s⁻¹), the introduction of a chloro substituent at the 6-position of the pyridine ring (ClN–SPh) further increases the rate constant to 3.26 ± 0.06 M⁻¹ s⁻¹ for DMA (measured by UV–vis, CH₂Cl₂, 25 °C) [1]. This 80-fold enhancement over 2-PTMP is attributed to reduced basicity of the chelating nitrogen and sulfur atoms, increasing the electrophilicity of the palladium center [1]. This class-level inference demonstrates that 2-PTMP occupies a key intermediate position on the reactivity spectrum, with electronic modifications at the pyridine ring enabling further acceleration.

Pyridine 6-Cl Enhancement
Class-level
ClN–SPh: k₂ = 3.26 M⁻¹ s⁻¹; ~80-fold faster than HN–SPh (2-PTMP) in allene insertion
2-PTMP as intermediate baseline scaffold; electronic tuning can accelerate further
Class-level inference from single study; reduced N/S basicity increases Pd electrophilicity
Ligand electronic tuning Structure-reactivity relationship Palladium electrophilicity Pyridine substituent effects

2-((Phenylthio)methyl)pyridine: Key Application Scenarios


Pd-Catalyzed Allene Insertion with Controlled Reactivity

For synthetic chemists developing Pd-catalyzed allene insertion or related carbopalladation reactions, 2-PTMP occupies a strategically valuable intermediate position on the reactivity spectrum. With a DMA insertion rate constant of ~4.1 × 10⁻² M⁻¹ s⁻¹, it is approximately 100-fold faster than the isopropyl analog but 80-fold slower than the 6-chloro derivative [1]. This intermediate reactivity allows sufficient rate for practical synthetic timelines while avoiding the extreme sensitivity or decomposition risks associated with the most activated ligands. Used in [PdCl(Me)(HN–SPh)] complexes, it enables controlled allene insertion at ambient temperature without requiring the cryogenic conditions sometimes needed for hyper-reactive systems [1].

Pt(II) Prodrug Design: Tunable Aqua Ligand Lability

In the design of Pt(II)-based anticancer prodrugs, the rate of aqua ligand substitution is a critical determinant of DNA binding kinetics and ultimately cytotoxicity. The 2-PTMP spectator ligand in cis-[Pt(pySPh)(H₂O)₂]²⁺ confers a distinct lability profile: the first aqua ligand (trans to sulfur) substitutes more slowly than in the tert-butylphenyl analog but comparably to the fluorophenyl analog, while the second aqua ligand (trans to pyridine) substitutes with intermediate rate [2]. This balanced profile—neither maximally labile nor maximally inert—may be advantageous for achieving controlled activation kinetics and avoiding premature aquation in biological media [2].

Anti-Ulcer Lead Optimization: Dual Erosion and Secretion Activity

For medicinal chemistry programs targeting peptic ulcer disease, 2-PTMP provides a validated starting scaffold that uniquely combines significant stress-induced erosion protection (45% inhibition at 100 mg/kg) with substantial anti-secretory activity (−46% gastric volume change) [3]. Unlike its 4-chloro analog, which loses erosion protection entirely, 2-PTMP maintains both therapeutic dimensions, making it suitable as a dual-mechanism lead compound for further optimization via pyridine or phenyl ring substitution [3].

Pd-Allyl Amination: Well-Characterized N,S-Reference Ligand

In fundamental mechanistic investigations of Pd-catalyzed allylic substitution, 2-PTMP serves as an extensively characterized reference ligand. Its N,S-chelating behavior, ligand displacement equilibrium with amines, and fluxional dynamics in solution have been documented alongside close analogs (N–StBu and MeN–SPh) [4]. Researchers can therefore select 2-PTMP as a benchmark when probing how ancillary ligand structure affects the pre-equilibrium step, rate-determining nucleophilic attack, and Pd(0) product speciation—critical parameters for rational catalyst design [4].

Application
Selection Property
Validation Focus
Pd-catalyzed allene insertion with controlled reactivity
Reactivity midpoint in allene insertion
Rate benchmarking against S- and N-substituted analogs
Pt(II) prodrug design: tunable aqua ligand lability
Balanced lability profile
Sequential aqua substitution rate comparison
Gastroprotection lead optimization research
Dual-mechanism baseline profile
In vivo erosion and secretion model comparison
Pd-allyl amination mechanistic studies
Well-characterized N,S-reference ligand
Ligand displacement equilibrium and product speciation analysis
Quote Request

Request a Quote for 2-((Phenylthio)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.